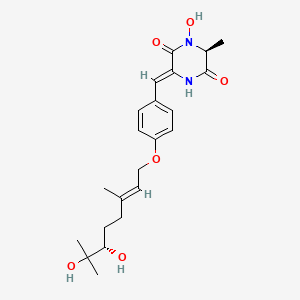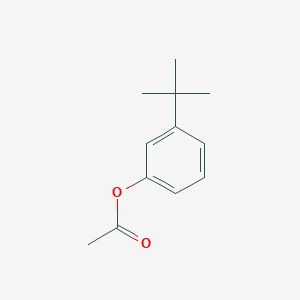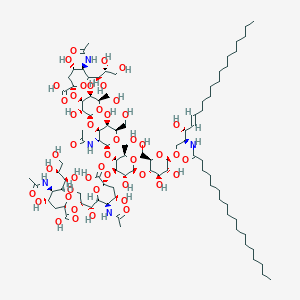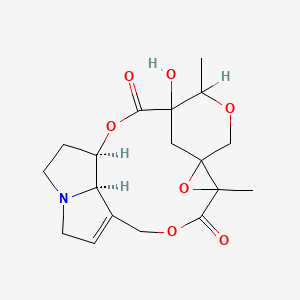
Adonifoline
Übersicht
Beschreibung
Adonifoline is a hepatotoxic pyrrolizidine alkaloid found in Jacobaea adonidifolia . It belongs to the chemical family of Alkaloids . The molecular formula of Adonifoline is C18H23NO7 .
Synthesis Analysis
The synthesis of pyrrolizidine alkaloids like Adonifoline involves several steps. Studies have identified homospermidine synthase as the enzyme responsible for the synthesis of the first specific intermediate . This process involves gene duplication of deoxyhypusine synthase .
Molecular Structure Analysis
The molecular structure of Adonifoline is complex and involves several functional groups . The metabolic activation of Adonifoline has been studied extensively for their biochemical interactions leading to their toxicities .
Chemical Reactions Analysis
The metabolism of Adonifoline involves three major pathways: hydrolysis of ester functional groups linked to the C7 and C9 positions to form the necine bases and the corresponding necic acids, followed by N-oxidation to form the corresponding PA-N-oxides, and finally oxidation to produce the corresponding dehydroprrolizidine (pyrrolic ester) derivatives .
Wissenschaftliche Forschungsanwendungen
Hepatotoxicity Assessment
Adonifoline has been utilized in the hepatotoxicity assessment of herbal medicines. It serves as a standard reference for detecting pyrrolizidine alkaloids (PAs) in Senecionis Scandentis Herb , which is known for its potential hepatotoxic effects. This application is crucial for ensuring the safety and appropriate utilization of herbal medicines .
Comparative Toxicity Profiling
In studies comparing the toxicity of different species within the same genus, adonifoline is used as a marker to differentiate between species with similar morphology but varying levels of toxicity. This is particularly important in the study of Senecio species, where adonifoline serves as a specific marker for S. scandens .
Metabolomics
Adonifoline plays a significant role in metabolomics studies, particularly in the differentiation of two Senecio herbs. It helps in establishing the metabolic profiles of these herbs, which is essential for understanding their different toxicological properties .
Pharmacokinetics
The compound is also pivotal in pharmacokinetic studies to determine the in vivo behavior of PAs. Understanding the pharmacokinetics of adonifoline and its metabolites is vital for assessing the risks associated with the consumption of PA-containing plants .
Herbal Medicine Authentication
Adonifoline is used as a chemical marker in the authentication process of herbal medicines. This ensures the correct identification of herbs, which is a critical step in preventing the use of potentially toxic substitutes .
Toxicity Mechanism Elucidation
Research involving adonifoline contributes to elucidating the mechanisms of PA-induced toxicity. By studying its interaction with DNA or proteins, scientists can better understand the genotoxic and hepatotoxic effects of PAs .
Safety Profiling of Herbal Preparations
Adonifoline’s role extends to the safety profiling of herbal preparations and teas. Its presence and concentration can indicate the potential risk of hepatotoxicity, guiding safer consumption practices .
Development of Analytical Methods
Finally, adonifoline is instrumental in developing new analytical methods for the detection and quantification of PAs in various matrices. This is essential for both research and regulatory purposes to ensure public health safety .
Safety and Hazards
Wirkmechanismus
Target of Action
Adonifoline, a pyrrolizidine alkaloid (PA), primarily targets the liver . PAs are known to be hepatotoxic, meaning they can cause damage to the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and other essential physiological processes.
Mode of Action
Adonifoline interacts with its targets by undergoing metabolic activation in the liver . This process leads to the formation of toxic metabolites, which can bind to DNA or proteins, causing cellular damage
Pharmacokinetics
The pharmacokinetics of adonifoline involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, adonifoline is quickly absorbed and metabolized to form various metabolites . It has been observed that adonifoline has a lower bioavailability compared to other PAs
Result of Action
The primary result of adonifoline’s action is hepatotoxicity, or liver damage . This is due to the formation of toxic metabolites during the metabolism of adonifoline, which can bind to DNA or proteins, leading to cellular damage . The extent of this damage can vary depending on the dose and duration of exposure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of adonifoline. Factors such as the route of administration, the presence of other substances, and individual physiological differences can all impact how adonifoline is metabolized and its subsequent effects . .
Eigenschaften
IUPAC Name |
(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFCWPLRKBPJD-AQYQBICXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adonifoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



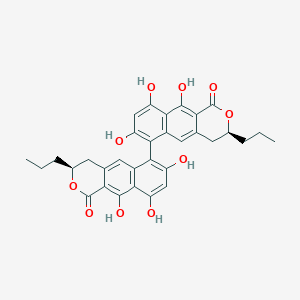

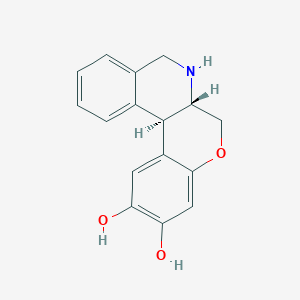
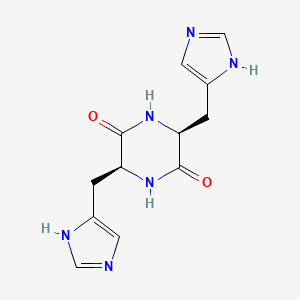
![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)
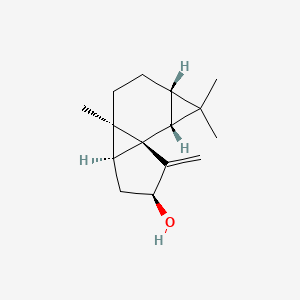

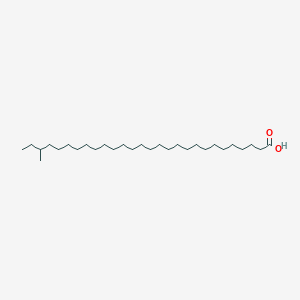
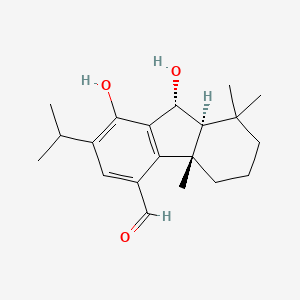

![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)
